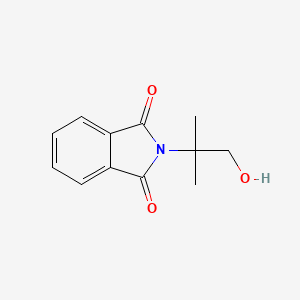

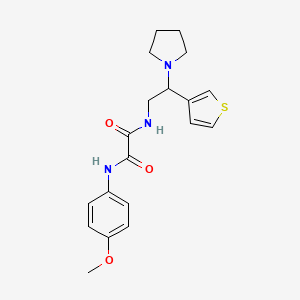

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Vue d'ensemble

Description

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as CMI-977, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound has been synthesized using several methods and has shown promising results in preclinical studies. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : New synthesis techniques for isoindole-1,3-diones and their derivatives have been developed. For example, 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione and its analogs have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Struga et al., 2007).

- Molecular Structure : Investigations into the molecular and crystal structures of such compounds, including the study of hydrogen bonds and electrostatic interactions, provide insights into their physical and chemical properties (Struga et al., 2007).

Derivative Synthesis

- Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : Research has led to the development of new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showing the compound's potential as a precursor for various organic compounds (Tan et al., 2016).

Application in Asymmetric Hydrogenation

- Catalysis : The compound has been studied in the context of asymmetric hydrogenation, highlighting its potential role in enantioselective synthesis. This application is significant in the field of chiral chemistry and pharmaceutical synthesis (Toukoniitty et al., 2004).

NMR Spectroscopy Analysis

- Structural Characterization : Advanced NMR spectroscopy techniques have been used to characterize and confirm the structures of isoindoline-1,3-dione derivatives, enhancing our understanding of these molecules (Dioukhane et al., 2021).

Drug Delivery Research

- Prodrug Development : Studies have investigated the use of isoindole dione derivatives in the development of prodrugs for targeting specific tissues, such as hypoxic tissues. This research is crucial in the field of targeted drug delivery (Jaffar et al., 1999).

Antitumor Activity

- Cytostatic Agents : Derivatives of 2-hydroxy-1H-isoindole-1,3-diones have been synthesized and evaluated for their antitumor properties, offering potential insights into new cancer treatments (Chan et al., 1987).

Mécanisme D'action

Target of Action

It is mentioned that this compound is a glutathione cleavable adc linker used for antibody-drug conjugates (adcs) . This suggests that the compound may interact with glutathione or related enzymes in the body.

Mode of Action

As an ADC linker, 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione connects an antibody to a drug . The compound is cleaved by glutathione, releasing the drug to exert its therapeutic effect

Biochemical Pathways

Given its role as a glutathione cleavable adc linker, it can be inferred that it may be involved in pathways related to glutathione metabolism and antibody-drug conjugate action .

Result of Action

As an ADC linker, it is likely to play a role in facilitating the delivery of drugs to target cells via antibodies .

Propriétés

IUPAC Name |

2-(1-hydroxy-2-methylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZNWIHPNVREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

CAS RN |

4490-74-8 | |

| Record name | 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)

![N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2928566.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)